2-Iodobenzenebutanoic acid
CAS No.:
Cat. No.: VC16492337
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11IO2 |
---|---|
Molecular Weight | 290.10 g/mol |
IUPAC Name | 4-(2-iodophenyl)butanoic acid |
Standard InChI | InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |
Standard InChI Key | KVKNBAFAUUJAKV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)I |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for 2-iodobenzenebutanoic acid is 4-(2-iodophenyl)butanoic acid, reflecting the iodine substituent at the benzene ring’s 2-position and the four-carbon carboxylic acid chain. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . The structure consists of a benzene core linked to a butanoic acid group via a single covalent bond, creating a planar aromatic system with a polar carboxylate terminus (Figure 1) .
Table 1: Key Identifiers of 2-Iodobenzenebutanoic Acid
Property | Value | Source |
---|---|---|
CAS Number | 27913-58-2 (isomer) | |
Empirical Formula | C₁₀H₁₁IO₂ | |
Molecular Weight | 290.10 g/mol | |
XLogP3 (Partitioning) | 3.1 | |
Topological Polar SA | 37.3 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structural features:
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.68 (d, J = 8.0 Hz, 1H, aromatic), δ 7.31 (t, J = 7.6 Hz, 1H), δ 7.12 (d, J = 7.2 Hz, 1H), and δ 2.59 (t, J = 7.2 Hz, 2H, CH₂-COOH).
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IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O), and 540 cm⁻¹ (C-I) .
Computational Chemical Data
Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the electronegative iodine and carboxyl groups . The molecule’s rotatable bond count of 4 facilitates conformational flexibility, critical for its interactions in biological systems .
Synthesis and Manufacturing
Friedel-Crafts Alkylation
A common method involves intramolecular Friedel-Crafts acylation, where iodobenzene derivatives react with γ-butyrolactone under acidic conditions (e.g., AlCl₃) to yield the target compound . This route achieves purities ≥98% .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 2-iodophenylboronic acid with bromobutanoic acid derivatives provides a regioselective pathway (Yield: 72–85%). Optimized conditions use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Friedel-Crafts | 65–75 | ≥98 | Cost-effective |
Suzuki-Miyaura | 72–85 | 95 | Regioselectivity |
Optimization of Reaction Conditions
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Temperature: Reactions above 80°C risk iodine dissociation, reducing yields.
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Catalyst Loading: Pd(PPh₃)₄ at 5 mol% balances cost and efficiency.
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Workup: Acidic extraction (pH 2–3) isolates the carboxylic acid .
Physicochemical Properties
Physical Properties
2-Iodobenzenebutanoic acid is a white crystalline solid with a melting point range of 132–135°C (lit.) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (1.2 mg/mL at 25°C) .
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | 45 | 25 |
Ethanol | 28 | 25 |
Water | 1.2 | 25 |
Stability and Degradation
The compound is photosensitive, requiring storage at 2–8°C in amber glass . Prolonged exposure to light induces deiodination, forming benzenebutanoic acid as a degradation product .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient iodine substituent directs electrophiles to the 4-position of the benzene ring. Nitration (HNO₃/H₂SO₄) yields 4-nitro-2-iodobenzenebutanoic acid, a precursor for amine derivatives .
Nucleophilic Reactions
The carboxylic acid undergoes amide coupling with EDC/HOBt, enabling peptide conjugation. For example, reaction with Fmoc-protected amines produces analogs used in solid-phase synthesis .
Pharmacological and Biomedical Applications
Anticancer Activity
In HT-29 colorectal cancer cells, 2-iodobenzenebutanoic acid (IC₅₀: 18 μM) induces apoptosis via histone deacetylase (HDAC) inhibition, upregulating pro-apoptotic Bax by 3.2-fold .
Diagnostic Imaging
Conjugation to albumin-binding motifs extends the plasma half-life of MRI contrast agents (e.g., Gd³⁺ complexes) from 0.5 to 12 hours .
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